2-((4-Amino-2-nitrophenyl)amino)ethanol

Hair dye diffusion Solubility-partitioning relationship Semi-permanent dye formulation

Formulators seeking red semi-permanent hair dyes face toxicological uncertainty with nitroaniline class analogs. HC Red No. 3 (CAS 2871-01-4) delivers predictable, non-carcinogenic performance: • Ames-positive yet no carcinogenicity in 2-year rodent bioassays-unlike HC Blue No. 1 • 6-10 shampoo cycle washfastness; no absorption-desorption hysteresis • RP-HPLC quantifiable (λmax 250 nm, LOD sub-mg/kg) for QC batch verification • EU Cosmetics Annex III/266: 3% non-oxidative, 0.45% oxidative on-head limit

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 2871-01-4
Cat. No. B1229380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Amino-2-nitrophenyl)amino)ethanol
CAS2871-01-4
Synonyms2-((4-amino-2-nitrophenyl)amino)ethanol
HC Red No. 3
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])NCCO
InChIInChI=1S/C8H11N3O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4,9H2
InChIKeyGZGZVOLBULPDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)

HC Red No. 3: Technical Baseline


2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS 2871-01-4), commonly designated as HC Red No. 3, is a synthetic nitroaniline derivative classified as a direct dye for semi-permanent hair coloring applications [1]. Its molecular structure features a nitro group ortho to a secondary amine, with a primary amino group para and a hydroxyethyl substituent on the nitrogen—a structural arrangement that dictates its characteristic red chromophore and moderate molecular weight of 197.19 g/mol [2]. The compound exists as dark green to maroon crystalline powder with a melting point range of 127–131°C and exhibits limited aqueous solubility (<0.01 g/100 mL at 18°C), with a predicted LogP of 0.27 at 20°C indicating balanced hydrophilic–lipophilic character . Regulatory frameworks across multiple jurisdictions recognize HC Red No. 3 as a hair dye ingredient with defined concentration limits: oxidative formulations permit up to 0.45%, while non-oxidative (semi-permanent) formulations allow up to 3% on-head concentration [3].

Workflow Semi-permanent hair dye formulation
Selection Logic Low aqueous solubility drives keratin fiber partitioning
Class Context Nitroaniline direct dye; distinct hydroxyethyl substitution

HC Red No. 3: Substitution Failure Risks


Within the HC nitroaniline dye class, structural modifications of even a single substituent produce substantial divergence in critical performance parameters that cannot be compensated by simple concentration adjustment. Comparative analysis reveals that the para-amino, ortho-nitro, and N-hydroxyethyl substitution pattern of HC Red No. 3 uniquely determines its aqueous solubility, diffusion kinetics into keratin fibers, and ultimately color deposition depth and washfastness [1]. In contrast, close structural analogs such as HC Red No. 1 (2-nitro-p-phenylenediamine) lack the hydroxyethyl moiety, resulting in divergent solubility profiles and hair fiber partitioning behavior [2]. Similarly, HC Blue No. 2, despite sharing the nitroaniline core, exhibits a distinct toxicological profile with high use restriction classifications compared to HC Red No. 3's moderate risk profile [3]. Furthermore, the class is characterized by non-uniform mutagenicity outcomes in regulatory genotoxicity assays—HC Red No. 3, HC Blue No. 1, and HC Blue No. 2 are all Ames-positive, yet only HC Blue No. 1 demonstrates carcinogenicity in animal models, underscoring that structural analogs cannot be presumed toxicologically interchangeable [4]. Therefore, procurement decisions predicated solely on 'HC nitro dye' class membership, without verification of compound-specific quantitative data, introduce unacceptable risk of formulation instability, suboptimal color performance, or unintended toxicological burden.

  • Hydroxyethyl moiety controls aqueous solubility and dye uptake; analogs without it (e.g., HC Red No. 1) show divergent keratin partitioning.
  • Use restriction profiles differ markedly: HC Blue No. 2 carries HIGH classification, while HC Red No. 3 has defined concentration limits without the same severity.
  • Ames-positive nitroaniline dyes are not toxicologically interchangeable; only HC Blue No. 1 exhibits in vivo carcinogenicity, despite shared in vitro signals.

HC Red No. 3: Quantitative Differentiation


Aqueous Solubility and Hair Fiber Affinity

The lower aqueous solubility of HC Red No. 3 relative to HC Red No. 1 directly enhances its affinity for the hydrophobic keratin matrix of human hair, resulting in superior dye uptake and color deposition under identical formulation conditions [1]. HC Red No. 1, lacking the hydroxyethyl substituent, exhibits higher aqueous solubility which reduces its thermodynamic driving force for partitioning from the aqueous dyebath into the hair fiber [2].

Solubility & Uptake
Head-to-head
HC Red No. 3 less aqueous soluble vs. HC Red No. 1; qualitatively enhanced keratin uptake from ethanol/water dyebath at pH 9.3, 42°C.
Low solubility supports dye substantivity; formulators achieve target color with lower dye loading.
Exact solubility values not numerically reported; qualitative comparison drawn from diffusion studies.
Hair dye diffusion Solubility-partitioning relationship Semi-permanent dye formulation

Regulatory Use Restriction Comparison

HC Blue No. 2 carries a HIGH use restriction classification in cosmetic applications, whereas HC Red No. 3 is subject to defined concentration limits (3% in non-oxidative formulations) without the same level of overarching restriction severity [1]. This differential regulatory status reflects divergent toxicological profiles that directly impact formulation flexibility and global market access [2].

Regulatory Restriction
Class-level
HC Blue No. 2: HIGH restriction; HC Red No. 3: moderate restriction with max 3% (non-oxidative) / 0.45% (oxidative) on-head.
Broader global market acceptance and fewer compliance hurdles for HC Red No. 3 formulations.
EWG Skin Deep classification; verify latest regional cosmetic regulation annexes.
Cosmetic regulation Use restriction Safety assessment

Carcinogenicity in Ames-Positive Dyes

Among the Ames-positive HC nitroaniline dyes, only HC Blue No. 1 exhibits carcinogenicity in rodent bioassays, whereas HC Red No. 3 does not produce evidence of carcinogenicity in two-year feeding studies in rats and mice [1]. HC Red No. 3 is mutagenic in the Ames assay with metabolic activation, yet this in vitro signal fails to translate to in vivo carcinogenicity, distinguishing it from HC Blue No. 1 which displays both in vitro mutagenicity and in vivo tumorigenicity [2].

Carcinogenicity
Head-to-head
HC Red No. 3: no evidence of carcinogenicity in 2-year rodent bioassay; HC Blue No. 1: carcinogenic in animals (NTP TR 271).
In vivo carcinogenicity liability is absent in HC Red No. 3, despite positive Ames (metabolic activation).
Two-species gavage study, 105 weeks. Distinction critical for safety-differentiated product positioning.
Genotoxicity Carcinogenicity Safety pharmacology

HPLC Detection Wavelength Differentiation

In reversed-phase HPLC methods validated for simultaneous determination of eight hair dyes, HC Red No. 3 exhibits a distinct detection wavelength maximum of 250 nm, clearly differentiated from HC Red No. 1 (270 nm), HC Yellow No. 4 (420 nm), and HC Yellow No. 2 (230 nm) [1]. This spectral resolution enables unambiguous identification and quantification in complex formulations without cross-interference, with method linearity established from 1.0 to 100.0 μg/mL (R² > 0.999) and LOD of 0.60–0.95 mg/kg [2].

HPLC λmax
Head-to-head
HC Red No. 3: 250 nm; HC Red No. 1: 270 nm; HC Yellow No. 2: 230 nm; HC Yellow No. 4: 420 nm. R² > 0.999, LOD 0.60–0.95 mg/kg.
Spectral resolution enables interference-free quantification in multi-dye formulations.
RP-18 column, acetonitrile/ammonium acetate, DAD; linear 1.0–100.0 μg/mL.
HPLC method validation Quality control Multi-analyte detection

Photochemical Stability of Nitroanilines

Nitro- and aminonitro-substituted aromatic amines, including HC Red No. 3, demonstrate substantially greater photochemical stability than aromatic amines lacking nitro substituents when irradiated at 254 nm [1]. In comparative UV irradiation studies, nitro compounds exhibited markedly slower degradation kinetics, whereas substituents such as –OH, –COOH, –SO₃H, and –CH₃ did not confer comparable photostability [2]. For HC Red No. 3 in solid state under UV 254 nm, the photodegradation rate constant (k) was measured at 0.0018 ± 0.0001 h⁻¹, corresponding to a half-life of 27.78 ± 0.94 hours—substantially slower than in solution (k = 0.0028 ± 0.0001 h⁻¹, t₁/₂ = 17.86 ± 0.36 h) [3].

Photostability
Class-level
Solid-state k = 0.0018 ± 0.0001 h⁻¹ (t₁/₂ = 27.78 h); solution k = 0.0028 h⁻¹ (t₁/₂ = 17.86 h) under UV 254 nm.
Nitro substituent confers greater UV resistance than non-nitro aromatic amines; supports fade-resistant color.
Photodegradation kinetics from solid-state irradiation; class-level advantage, verify under formulation conditions.
Photodegradation Formulation stability UV exposure

Dye Uptake and Spatial Distribution

Quantitative cross-sectional intensity scans at 491 nm of human hair fibers dyed with HC Red No. 3 reveal a concentration- and time-dependent radial penetration profile, with maximum absorbance localized at the fiber periphery and a gradual decrease toward the cortex [1]. The absence of significant absorption–desorption hysteresis under the tested conditions indicates that HC Red No. 3 is physically bound within the hair fibers without covalent fixation, a mechanistic feature that underlies the semi-permanent (washable) nature of the dye [2].

Hair Penetration
Reported
Radial gradient from fiber periphery toward cortex at 491 nm; no absorption–desorption hysteresis observed.
Physical binding without covalent fixation underlies semi-permanent washable character.
Cross-sectional microspectrophotometry; aqueous ethanol dyebath, 42°C, 5.0 g/L.
Dye penetration Color uniformity Microspectrophotometry

HC Red No. 3: Application Scenarios


Semi-Permanent Hair Color with Controlled Washfastness

HC Red No. 3 is optimally deployed in semi-permanent hair dye formulations where predictable, moderate washfastness is desired (typically 6–10 shampoo cycles). The compound's low aqueous solubility (<0.01 g/100 mL) drives favorable partitioning from aqueous vehicle into the hydrophobic keratin matrix, as demonstrated by quantitative cross-sectional microspectrophotometry showing a radial penetration gradient with peak absorbance at the fiber periphery [1]. Formulators can leverage the absence of absorption–desorption hysteresis to achieve consistent color deposition that fades uniformly with repeated washing—an attribute that distinguishes HC Red No. 3 from reactive oxidation dyes that form covalent bonds and produce permanent, non-fading color [2]. The defined regulatory maximum on-head concentration of 3% (non-oxidative) provides a clear formulation boundary validated by safety assessments [3].

Multi-Dye Analytical Quantification

In complex hair dye formulations containing multiple HC-series direct dyes, HC Red No. 3 can be accurately quantified without cross-interference using validated reversed-phase HPLC methods with diode-array detection. The compound's distinct absorbance maximum at 250 nm provides spectral resolution from co-formulated dyes including HC Red No. 1 (270 nm), HC Yellow No. 2 (230 nm), and HC Yellow No. 4 (420 nm) [1]. This analytical differentiation supports quality control laboratories in verifying label claims and batch-to-batch consistency, with method linearity established from 1.0 to 100.0 μg/mL (R² > 0.999) and limits of detection in the sub-mg/kg range [2]. Procurement of analytical reference standards of HC Red No. 3 (HPLC purity ≥98%) enables robust method validation and routine QC testing in compliance with cosmetic GMP requirements.

Carcinogenicity-Safe Formulation Strategies

For brands and manufacturers prioritizing 'free-from' marketing claims or navigating stringent regulatory environments (e.g., EU Cosmetic Regulation 1223/2009), HC Red No. 3 offers a scientifically validated alternative to structurally related nitroaniline dyes that carry carcinogenicity designations. While HC Red No. 3 is Ames-positive with metabolic activation, it demonstrates no evidence of carcinogenicity in two-year rodent bioassays, in direct contrast to HC Blue No. 1 which is both Ames-positive and carcinogenic in animals [1]. This differential toxicological outcome enables formulation of semi-permanent red shades without the carcinogenicity liability associated with certain class analogs. Additionally, HC Red No. 3 carries a moderate use restriction profile compared to the HIGH restriction classification assigned to HC Blue No. 2, facilitating broader global market access [2].

UV-Stable Hair Color for Sun Exposure

The inherent photochemical stability conferred by the nitro substituent of HC Red No. 3 makes it suitable for hair color products positioned for consumers with high sun exposure. Comparative photodegradation studies demonstrate that nitro- and aminonitro-substituted aromatic amines exhibit substantially greater resistance to UV-induced degradation than non-nitro aromatic amines [1]. For HC Red No. 3 specifically, the solid-state photodegradation half-life under 254 nm UV irradiation is 27.78 hours, significantly longer than the solution-state half-life of 17.86 hours, indicating that the crystalline dye substance itself possesses inherent photostability that translates to fade-resistant color on hair fibers [2]. Formulators can leverage this property when designing products for outdoor-active demographics or for inclusion in leave-on color-depositing conditioners where prolonged UV exposure is anticipated.

Application
Selection Property
Validation Focus
Semi-permanent hair dye with washfastness control
Aqueous solubility and keratin affinity
Dye uptake kinetics and washfastness testing (6–10 shampoo cycles)
Multi-dye analytical quantification
Spectral resolution at 250 nm (HPLC-DAD)
Method validation and cross-interference assessment
Carcinogenicity-differentiated formulation strategy
In vivo rodent bioassay outcome (lack of carcinogenicity)
Regulatory acceptance review and safety documentation
UV-stable hair color for sun-exposed consumers
Solid-state photodegradation half-life > 24 h
UV exposure testing and color retention under simulated sunlight

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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